N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide
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Overview
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide: is a synthetic organic compound characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with hydroxy and methoxy groups, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 6-methoxy-1-tetralone, undergoes reduction to form 6-methoxy-1,2,3,4-tetrahydronaphthalene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Hydroxylation: The tetrahydronaphthalene derivative is then hydroxylated at the 1-position using a suitable oxidizing agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Sulfonamide Formation: The hydroxylated product is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxy group, forming a fully saturated tetrahydronaphthalene derivative. This can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, demethylation followed by alkylation can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4/NMO
Reduction: H2/Pd, NaBH4
Substitution: BBr3 for demethylation, followed by alkyl halides for alkylation
Major Products
Oxidation: Ketones or aldehydes
Reduction: Saturated tetrahydronaphthalene derivatives
Substitution: Various alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential activity as a ligand for certain receptors or enzymes. It could be explored for its binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its structural features are reminiscent of certain pharmacophores, suggesting possible applications in drug design and development.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methoxy groups could participate in hydrogen bonding, while the ethanesulfonamide moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-((1-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide: Substitutes ethanesulfonamide with benzenesulfonamide, which could impact its solubility and interaction with biological targets.
Uniqueness
The presence of both hydroxy and methoxy groups in N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethanesulfonamide provides a unique combination of functional groups that can participate in diverse chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-3-20(17,18)15-10-14(16)8-4-5-11-9-12(19-2)6-7-13(11)14/h6-7,9,15-16H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVQMTJMTQCIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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